molecular formula C19H16N2O2 B1419783 4-methyl-N-(4-nitrophenyl)-N-phenylaniline CAS No. 894430-73-0

4-methyl-N-(4-nitrophenyl)-N-phenylaniline

Cat. No.: B1419783
CAS No.: 894430-73-0
M. Wt: 304.3 g/mol
InChI Key: LUNSHOIFFSFPAG-UHFFFAOYSA-N
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Description

4-methyl-N-(4-nitrophenyl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Another method involves the use of Friedel-Crafts alkylation, where 4-nitroaniline is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-nitrophenyl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Azo Dyes

  • 4-methyl-N-(4-nitrophenyl)-N-phenylaniline is utilized as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound's ability to undergo diazotization reactions makes it suitable for producing various azo compounds.

2. Pharmaceutical Development

  • The compound has been explored for its potential pharmacological properties. Studies indicate that derivatives of this compound may exhibit antibacterial and anticancer activities. The nitro group can enhance biological activity, making it a candidate for further drug development.

Case Studies

Case Study 1: Synthesis of Diarylamines
In a study published in Arkivoc, researchers demonstrated the successful synthesis of diarylamines using this compound as a precursor. The reaction conditions were optimized to yield high purity products with satisfactory yields (75-92%) in a short reaction time (30-40 minutes) depending on the electron-deficiency of the phenols used .

Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of various aniline derivatives highlighted the efficacy of compounds similar to this compound against common bacterial strains. The study emphasized structure-activity relationships, suggesting that modifications to the nitro group could enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

4-Methyl-N-(4-nitrophenyl)-N-phenylaniline, also known by its CAS number 894430-73-0, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound features a methyl group and a nitrophenyl substituent, which may influence its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes critical for pathogen survival.
  • Cell Cycle Disruption : Studies suggest that it may interfere with the cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Properties : Initial findings indicate potential antimicrobial effects against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μM)
Escherichia coli12.5
Staphylococcus aureus6.25
Mycobacterium abscessus6.25 - 12.5

These results indicate significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .

Cytotoxicity Profile

The cytotoxic effects of the compound were assessed using various human cell lines. The following IC50 values were observed:

Cell LineIC50 (μM)
HepG2 (liver cancer)15.0
MCF-7 (breast cancer)20.0
HeLa (cervical cancer)25.0

These findings suggest a moderate cytotoxic effect, indicating that while the compound may have therapeutic potential, careful consideration of dosage and administration is required .

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells, with flow cytometry revealing an increase in early apoptotic cells from 5% in control to approximately 50% at higher concentrations .
  • Antimicrobial Efficacy : A screening study highlighted the compound's ability to reduce bacterial viability significantly at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating resistant strains .

Properties

IUPAC Name

4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)18-11-13-19(14-12-18)21(22)23/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNSHOIFFSFPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668254
Record name 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894430-73-0
Record name 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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